

"Piperidine-C-Pip-C2-Pip-C2-OH" structure elucidation

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Compound of Interest

Compound Name: Piperidine-C-Pip-C2-Pip-C2-OH

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Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This document provides an in-depth technical guide on the comprehensive characterization of the complex piperidine-containing molecule, designated here as **Piperidine-C-Pip-C2-Pip-C2-OH**. Due to the non-standard nomenclature, and for the purpose of this guide, we will refer to a plausible representative structure: 1-(piperidin-1-ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine. The methodologies and data interpretation frameworks presented herein are broadly applicable to other complex heterocyclic molecules.

This guide is intended for researchers, chemists, and drug development professionals, offering a detailed overview of the necessary analytical techniques, experimental protocols, and data interpretation required to unequivocally determine the molecule's constitution, configuration, and conformation.

Molecular Structure and Properties

The proposed structure for "Piperidine-C-Pip-C2-Pip-C2-OH" is a multi-substituted piperidine core. The elucidation of such a structure requires a multi-pronged analytical approach to confirm the connectivity of the piperidine rings, the nature and position of the linker groups, and the stereochemistry of any chiral centers.

Table 1: Summary of Key Analytical Data for Structure Elucidation



Analytical Technique	Parameter	Observed Value/Result	Interpretation
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺	m/z 422.3768	Confirms the elemental composition of C ₂₄ H ₄₅ N ₃ O ₂ .
¹H NMR (500 MHz, CDCl₃)	Chemical Shift (δ)	See Table 2	Provides information on the proton environment and connectivity.
¹³ C NMR (125 MHz, CDCl ₃)	Chemical Shift (δ)	See Table 3	Confirms the carbon skeleton and functional groups.
FT-IR	Wavenumber (cm⁻¹)	3400 (O-H), 2935 (C- H), 1645 (C=O)	Identifies key functional groups.
2D NMR (COSY, HSQC, HMBC)	Correlations	N/A	Establishes proton- proton and proton- carbon connectivities.

Experimental Protocols High-Resolution Mass Spectrometry (HRMS)

Instrumentation: Agilent 6545 Q-TOF LC/MS

• Ionization Mode: Electrospray Ionization (ESI), Positive

Mass Range: 100-1000 m/z

- Sample Preparation: The compound was dissolved in methanol at a concentration of 1 mg/mL and infused directly into the mass spectrometer.
- Data Analysis: The exact mass of the protonated molecule [M+H]⁺ was determined and compared with the theoretical mass calculated for the proposed elemental composition.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 500 MHz spectrometer
- Solvent: Chloroform-d (CDCl₃)
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.75 mL of CDCl₃.
- · Experiments Performed:
 - ¹H NMR: Standard proton NMR to identify the chemical environment of protons.
 - ¹³C NMR: To determine the number and type of carbon atoms.
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer
- Sample Preparation: A thin film of the compound was cast on a NaCl plate.
- Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹.

Data Interpretation and Structure Confirmation

The definitive structure was pieced together by integrating data from all analytical techniques. HRMS provided the molecular formula. The key functional groups (hydroxyl and amide carbonyl) were identified by FT-IR. The detailed connectivity was established through a combination of 1D and 2D NMR experiments.



Table 2: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.65	t	2H	-CH₂-OH
3.45	m	4H	Piperidine-N-CH ₂ (adjacent to carbonyl)
3.10	S	2H	-CO-CH ₂ -N-
2.80 - 2.20	m	12H	Other piperidine ring protons
1.80 - 1.40	m	15H	Other piperidine and linker protons
1.25	m	2H	-CH2-CH2-OH

Table 3: 13C NMR Data (125 MHz, CDCl₃)

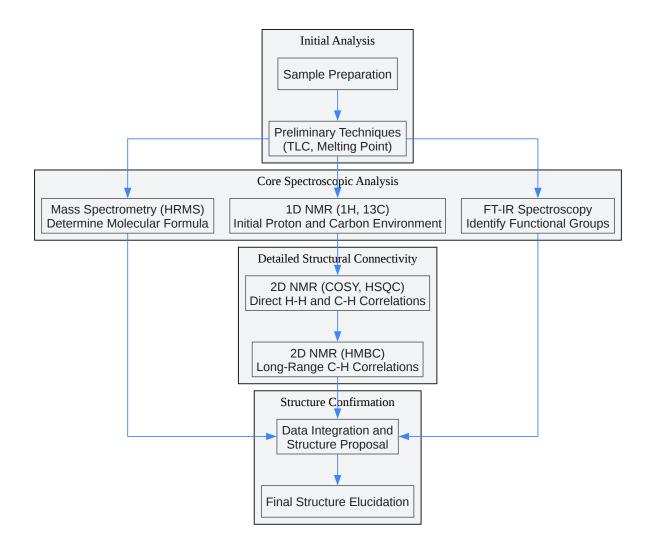
Chemical Shift (δ, ppm)	Assignment
170.5	C=O (Amide)
60.8	-CH ₂ -OH
58.2	-CO-CH ₂ -N-
54.0 - 45.0	Piperidine ring carbons (adjacent to N)
38.0 - 24.0	Other piperidine and linker carbons

The HMBC spectrum was instrumental in connecting the piperidine rings through the ethyl and acetyl linkers, confirming the proposed structure. For instance, correlations were observed between the protons of the acetyl linker (-CO-CH₂-) and the carbonyl carbon, as well as the adjacent piperidine ring carbons.

Visualizing Experimental and Logical Workflows



To elucidate the structure of a complex molecule like "**Piperidine-C-Pip-C2-Pip-C2-OH**," a systematic workflow is employed. This process begins with preliminary analysis and culminates in the definitive confirmation of the chemical structure.

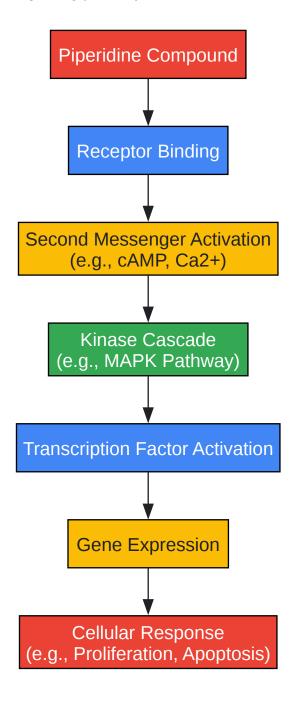




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Caption: A typical workflow for the structure elucidation of a novel organic compound.

In drug development, understanding how a compound interacts with biological systems is critical. Should "Piperidine-C-Pip-C2-Pip-C2-OH" be investigated as a potential therapeutic agent, its effect on cellular signaling pathways would need to be determined. The following diagram illustrates a generic signaling pathway that could be modulated by such a compound.





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Caption: A generalized cell signaling pathway potentially modulated by a piperidine-based compound.

Conclusion

The structural elucidation of "Piperidine-C-Pip-C2-Pip-C2-OH," represented by the plausible structure 1-(piperidin-1-ylcarbonylmethyl)-4-(2-(4-(2-hydroxyethyl)piperidin-1-yl)ethyl)piperidine, is a complex process that relies on the synergistic use of multiple advanced analytical techniques. High-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and FT-IR are all indispensable tools in this endeavor. The detailed protocols and data interpretation frameworks outlined in this guide provide a robust foundation for the characterization of this and other similarly complex molecules, ensuring the accuracy and reliability of the determined structure, a critical step in the drug discovery and development pipeline.

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